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molecular formula C12H23NO3 B8382650 Ethyl 4-butyl-4-hydroxy-1-piperidinecarboxylate

Ethyl 4-butyl-4-hydroxy-1-piperidinecarboxylate

Cat. No. B8382650
M. Wt: 229.32 g/mol
InChI Key: NONQBMIKEVLCEK-UHFFFAOYSA-N
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Patent
US08765783B2

Procedure details

Under an atmosphere of argon, to a solution of ethyl 4-oxo-1-piperidinecarboxylate (1.00 g) in anhydrous tetrahydrofuran (5 mL) was added n-butyl lithium (1.56M hexane solution, 5.62 mL) at −40° C. The reaction mixture was stirred at 0° C. for 2 hours. The reaction mixture was poured in saturated ammonium chloride aqueous solution and extracted with ethyl acetate. The organic layer was washed with a saturated saline solution and dried over anhydrous magnesium sulfate. The solvent was evaporated and the obtained residue was purified with column chromatography on silica gel (hexane:ethyl acetate=7:3) to give the title compound (269 mg) having the following physical data.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.62 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:4][CH2:3]1.[CH2:13]([Li])[CH2:14][CH2:15][CH3:16]>O1CCCC1.[Cl-].[NH4+]>[CH2:13]([C:2]1([OH:1])[CH2:3][CH2:4][N:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:6][CH2:7]1)[CH2:14][CH2:15][CH3:16] |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OCC
Name
Quantity
5.62 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified with column chromatography on silica gel (hexane:ethyl acetate=7:3)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)C1(CCN(CC1)C(=O)OCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 269 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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